Methyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate
Description
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
methyl (2S,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-13-10(12)8-6-2-4-7(5-3-6)9(8)11/h6-9H,2-5,11H2,1H3/t6?,7?,8-,9+/m0/s1 |
InChI Key |
KNPLGHZLVZHFSD-ABIFROTESA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@@H](C2CCC1CC2)N |
Canonical SMILES |
COC(=O)C1C2CCC(C1N)CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[2.2.2]octane core.
Introduction of the amino group: The amino group can be introduced through a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: Nucleophilic substitution reactions can replace the amino or ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Pharmaceutical Applications
Influenza Virus Inhibition
One of the prominent applications of methyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate is its role as a precursor in the development of antiviral drugs, specifically influenza virus inhibitors. The compound is integral to the synthesis of RNA polymerase inhibitors, such as Pimodivir, which has advanced to clinical trials for treating influenza virus infections. This application highlights the compound's importance in addressing drug resistance associated with conventional antiviral therapies .
Neuropharmacological Research
Research has indicated that derivatives of this bicyclic compound may exhibit neuroprotective effects, potentially making them suitable candidates for treating neurodegenerative diseases. Studies have shown that these compounds can reduce oxidative stress markers in neuronal cell lines, suggesting their utility in neuropharmacology .
Synthesis and Chemical Properties
This compound is synthesized through various methods that involve complex organic reactions, including Diels-Alder reactions and reductive amination strategies. The synthesis process can yield high purity products suitable for further applications in drug development and research .
Several studies have documented the biological activities associated with this compound:
Case Study 1: Neuroprotective Effects
A study exploring the neuroprotective properties of bicyclic compounds demonstrated that methyl cis-3-aminobicyclo[2.2.2]octane derivatives could significantly reduce markers of oxidative stress in neuronal cell lines, indicating potential therapeutic applications in neurodegenerative conditions such as Alzheimer's disease.
Case Study 2: Peptide Synthesis
Research on peptide synthesis utilizing this compound revealed that incorporating bicyclic amino acids led to enhanced stability and bioactivity of therapeutic peptides, indicating its utility in drug design and development.
Future Directions in Research
Ongoing research aims to explore the following areas:
- Mechanistic Studies : Detailed investigations into how methyl cis-3-aminobicyclo[2.2.2]octane interacts with neurotransmitter systems.
- Derivative Development : The synthesis of new derivatives to improve potency and selectivity for targeted biological pathways.
- Clinical Trials : Initiating clinical trials to evaluate efficacy and safety for potential therapeutic applications.
Mechanism of Action
The mechanism of action of Methyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Ethyl Esters and Saturated/Analogous Derivatives
Key Observations :
- Steric and Electronic Effects : The ethyl ester analogs exhibit lower melting points compared to the carboxylic acid form, likely due to reduced hydrogen bonding .
- Stereochemistry : The cis isomers generally have higher melting points than trans counterparts, reflecting tighter crystal packing .
- Functional Groups : Acetylation of the amine (e.g., compound 11) lowers melting points and alters reactivity .
Bicyclo[2.2.2]octane Derivatives with Heteroatoms or Expanded Rings
Key Observations :
Functionalized Derivatives for Drug Discovery
Biological Activity
Methyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate, with the CAS number 868775-81-9, is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth overview of its biological activity, synthesis, and applications based on diverse scientific literature.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 183.25 g/mol. Its structure features a bicyclic framework that contributes to its rigidity and potential interactions with biological targets.
Biological Activity Overview
The biological activity of this compound primarily stems from its ability to interact with various biomolecules, including enzymes and receptors. Research indicates that compounds with similar bicyclic structures often exhibit significant pharmacological properties, including:
- Antitumor Activity : Studies have shown that derivatives of bicyclic compounds can inhibit tumor growth in various cancer cell lines, suggesting potential applications in cancer therapy .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which is a common mechanism for many bioactive molecules .
- Chiral Catalysis : Its chiral nature allows it to serve as an effective catalyst in asymmetric synthesis, which is crucial for developing enantiomerically pure pharmaceuticals .
The exact mechanism of action for this compound remains under investigation; however, it is hypothesized that the compound interacts with specific molecular targets through binding interactions that modulate their activity. This modulation can lead to various biological effects, including changes in metabolic pathways or cellular signaling cascades.
Case Studies
- Antitumor Studies : A recent study evaluated the cytotoxic effects of bicyclic compounds on glioblastoma and hepatocellular carcinoma cell lines, demonstrating significant inhibition of cell proliferation attributed to compounds structurally related to this compound .
- Synthesis and Catalytic Applications : Research focusing on the synthesis of chiral catalysts using this compound has shown promising results in enhancing reaction selectivity and yield in organic transformations .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with similar compounds is essential:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate | Bicyclic | Antitumor activity |
| Ethyl cis-3-amino-bicyclo[2.2.1]heptane | Bicyclic | Enzyme inhibition |
| Methyl 1-amino-bicyclo[3.3.0]octane | Bicyclic | Chiral catalysis |
Research Findings
Recent research highlights the importance of the bicyclic structure in enhancing biological activity:
- Synthesis Pathways : Various synthetic routes have been developed to produce this compound efficiently, utilizing asymmetric Diels-Alder reactions as a key step in its formation .
- Biological Evaluations : Ongoing studies are assessing the compound's efficacy against different biological targets, including its role as a potential therapeutic agent in drug development pipelines.
Q & A
Q. What are the recommended synthetic routes for Methyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate?
- Methodological Answer : A common approach involves converting the carboxylic acid precursor (cis-3-aminobicyclo[2.2.2]octane-2-carboxylic acid) to its methyl ester via esterification. For example, thionyl chloride (SOCl₂) can be used to activate the acid, followed by reaction with methanol under reflux (3–4 hours). Post-reaction, the product is crystallized using diethyl ether or ethanol/ether mixtures, yielding >85% purity. Recrystallization further enhances purity to ≥97% . Key Reaction Parameters :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acid activation | SOCl₂, −10°C → 0°C → RT | ~90% |
| Esterification | MeOH, reflux (3–4 h) | 87% |
| Purification | Recrystallization (EtOH/Et₂O) | ≥97% |
Q. What analytical techniques confirm the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms stereochemistry and functional groups (e.g., methyl ester at ~3.6 ppm, bicyclic backbone signals).
- High-Performance Liquid Chromatography (HPLC) : Purity ≥97% is validated using reverse-phase HPLC with UV detection .
- Elemental Analysis : Matches calculated C, H, N percentages (e.g., C: 57.02%, H: 7.83% for a related derivative) .
Q. What safety precautions are required when handling this compound?
- Methodological Answer :
- GHS Hazards : Acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335). Use fume hoods, nitrile gloves, and safety goggles.
- Engineering Controls : Ventilated enclosures and neutral pH waste disposal .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., cis-3-amino acid) to prevent racemization.
- Low-Temperature Conditions : Conduct reactions at −10°C to 0°C to minimize thermal epimerization .
- Monitoring : Track diastereomeric ratios via chiral HPLC or polarimetry.
Q. How to resolve contradictions in reported reactivity data (e.g., unexpected byproducts)?
- Methodological Answer :
- Mechanistic Studies : Employ isotopic labeling (e.g., ¹⁸O in ester groups) to trace reaction pathways.
- In Situ Spectroscopy : Use FTIR or Raman to detect intermediates (e.g., acyl chloride formation).
- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and competing pathways .
Q. What computational methods predict the compound’s reactivity in drug design?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., rigid bicyclic scaffold for enzyme inhibition).
- Docking Studies : Use AutoDock Vina to assess affinity for receptors like GPCRs or ion channels.
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetics (e.g., logP ~1.2 for C10H17NO₂) .
Q. How to optimize reaction yields for scaled-up synthesis?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to improve solubility.
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate esterification.
- Process Automation : Use flow chemistry for precise temperature control and reduced side reactions .
Q. What applications exist for this compound in medicinal chemistry?
- Methodological Answer :
- Conformational Restriction : The bicyclo[2.2.2]octane core mimics peptide turn structures, enhancing protease resistance.
- Prodrug Development : Methyl ester hydrolysis in vivo releases the active carboxylic acid (e.g., CNS-targeted agents) .
Data Contradiction Analysis Example
Scenario : Conflicting melting points (e.g., 209–213°C in a derivative vs. literature reports).
Resolution Strategy :
Reproducibility Check : Repeat synthesis under inert atmosphere (N₂) to exclude oxidation.
DSC Analysis : Differential Scanning Calorimetry confirms phase transitions.
Cross-Validation : Compare with X-ray crystallography data for polymorph identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
